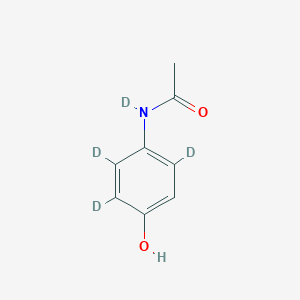
Acetaminophen-(ring-d4)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetaminophen-(ring-d4), also known as N-(4-Hydroxyphenyl-2,3,5,6-d4)-acetamide, is a deuterated form of acetaminophen. This compound is primarily used as an analytical standard in various scientific studies. The deuterium atoms replace the hydrogen atoms in the benzene ring, which makes it useful in mass spectrometry and other analytical techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetaminophen-(ring-d4) typically involves the acetylation of p-aminophenol-(ring-d4) with acetic anhydride. The reaction is carried out in a water bath at approximately 85°C. The crude product is then purified using recrystallization techniques .
Industrial Production Methods
In industrial settings, the production of acetaminophen-(ring-d4) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetaminophen-(ring-d4) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone imines.
Reduction: The compound can be reduced to form p-aminophenol-(ring-d4).
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and nitrating agents are used under controlled conditions.
Major Products Formed
Oxidation: Quinone imines
p-Aminophenol-(ring-d4)Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Acetaminophen-(ring-d4) is widely used in scientific research, including:
Chemistry: As an internal standard in mass spectrometry for the quantification of acetaminophen.
Biology: In studies involving metabolic pathways and enzyme interactions.
Medicine: For pharmacokinetic studies to understand the metabolism and distribution of acetaminophen.
Industry: In quality control and validation of analytical methods.
Mechanism of Action
The mechanism of action of acetaminophen-(ring-d4) is similar to that of acetaminophen. It primarily acts by inhibiting the cyclooxygenase (COX) enzymes, particularly COX-2, which reduces the synthesis of prostaglandins involved in pain and fever. Additionally, it may exert effects through the serotonergic pathways and cannabinoid receptors .
Comparison with Similar Compounds
Similar Compounds
Acetaminophen: The non-deuterated form, commonly used as an analgesic and antipyretic.
Paracetamol-(ring-d4): Another name for acetaminophen-(ring-d4).
4-Acetamidophenol-d4: Another deuterated form with similar applications
Uniqueness
Acetaminophen-(ring-d4) is unique due to the presence of deuterium atoms, which makes it particularly useful in analytical applications. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis in mass spectrometry .
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
N-deuterio-N-(2,3,6-trideuterio-4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i2D,3D,4D/hD |
InChI Key |
RZVAJINKPMORJF-KVJLOAJYSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1)O)[2H])[2H])N([2H])C(=O)C |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















